molecular formula C6H13NO3 B14127489 2-Hydroxymethyl-piperidine-3,4-diol

2-Hydroxymethyl-piperidine-3,4-diol

Cat. No.: B14127489
M. Wt: 147.17 g/mol
InChI Key: YZNNBIPIQWYLDM-QYRBDRAASA-N
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Description

2-Hydroxymethyl-piperidine-3,4-diol is a polyhydroxylated piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

The synthesis of 2-Hydroxymethyl-piperidine-3,4-diol can be achieved through several methods. One common synthetic route involves the use of quinoline organocatalysts and trifluoroacetic acid as cocatalysts to afford enantiomerically enriched protected piperidines . Another method involves the preparation from 3-azido-propenyl-benzene through ozonolysis . Industrial production methods often focus on optimizing these synthetic routes to achieve high yields and purity.

Chemical Reactions Analysis

2-Hydroxymethyl-piperidine-3,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 2-oxo-piperidine derivatives .

Scientific Research Applications

2-Hydroxymethyl-piperidine-3,4-diol has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including its role as a glycosidase inhibitor . In the industry, it is used in the development of drugs and other therapeutic agents .

Mechanism of Action

The mechanism of action of 2-Hydroxymethyl-piperidine-3,4-diol involves its interaction with specific molecular targets, such as glycosidases. It inhibits these enzymes by mimicking the structure of their natural substrates, thereby preventing the breakdown of glycosidic bonds . This inhibition can lead to various therapeutic effects, depending on the specific glycosidase targeted.

Comparison with Similar Compounds

2-Hydroxymethyl-piperidine-3,4-diol is similar to other polyhydroxylated piperidines and iminosugars, such as 1-deoxynojirimycin and fagomine . These compounds share a common structural motif and exhibit similar biological activities, particularly as glycosidase inhibitors. this compound is unique in its specific substitution pattern, which can influence its potency and selectivity as an inhibitor.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

(2R,4R)-2-(hydroxymethyl)piperidine-3,4-diol

InChI

InChI=1S/C6H13NO3/c8-3-4-6(10)5(9)1-2-7-4/h4-10H,1-3H2/t4-,5-,6?/m1/s1

InChI Key

YZNNBIPIQWYLDM-QYRBDRAASA-N

Isomeric SMILES

C1CN[C@@H](C([C@@H]1O)O)CO

Canonical SMILES

C1CNC(C(C1O)O)CO

Origin of Product

United States

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